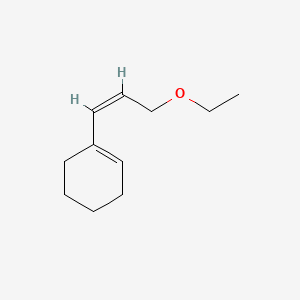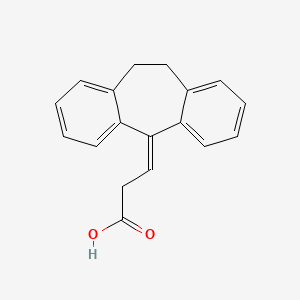
Acetyldialuric acid azine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyldialuric acid azine is a compound derived from the reaction of acetyldialuric acid with hydrazine derivatives. This compound is part of the broader class of azines, which are organic molecules characterized by the presence of a C=N–N=C functional unit. Azines have garnered significant interest due to their diverse biological, chemical, and material properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyldialuric acid azine can be synthesized through the condensation of acetyldialuric acid with hydrazine derivatives. The reaction typically involves nucleophilic attack at the carbon in the 2-position of the acetyldialuric acid . The reaction conditions often require a weakly acidic or neutral medium to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrazine hydrate and acetyldialuric acid under controlled conditions to ensure high yield and purity. The process may involve steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetyldialuric acid azine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azine functional group can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the carbon atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the azine group.
Condensation Reactions: The azine group can form condensation products with various carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrazine derivatives, aldehydes, and ketones. Reaction conditions often involve the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions with aldehydes or ketones can yield various azine derivatives with different substituents on the nitrogen atoms .
Scientific Research Applications
Acetyldialuric acid azine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetyldialuric acid azine involves its interaction with molecular targets through the azine functional group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The nucleophilic nature of the azine group allows it to participate in reactions with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetyldialuric acid azine include other azine derivatives such as:
- Dialuric acid azine
- Thiodialuric acid azine
- Phenylhydrazine azine
Uniqueness
This compound is unique due to the presence of the acetyl group, which influences its reactivity and biological activity. The acetyl group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents .
Properties
CAS No. |
40598-49-0 |
|---|---|
Molecular Formula |
C12H12N6O8 |
Molecular Weight |
368.26 g/mol |
IUPAC Name |
[2-[(5-acetyloxy-4,6-dioxo-1,3-diazinan-2-ylidene)hydrazinylidene]-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H12N6O8/c1-3(19)25-5-7(21)13-11(14-8(5)22)17-18-12-15-9(23)6(10(24)16-12)26-4(2)20/h5-6H,1-2H3,(H2,13,14,17,21,22)(H2,15,16,18,23,24) |
InChI Key |
UHKZSBFSEUDQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC(=NN=C2NC(=O)C(C(=O)N2)OC(=O)C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


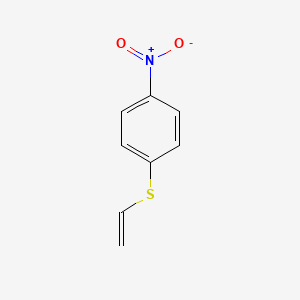

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
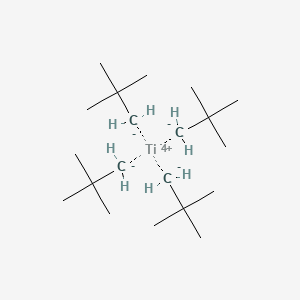
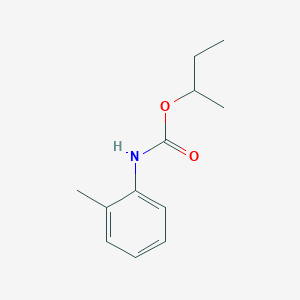
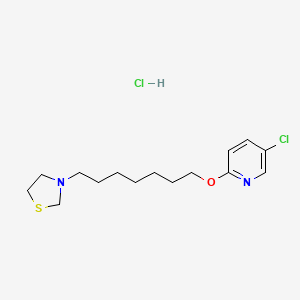
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
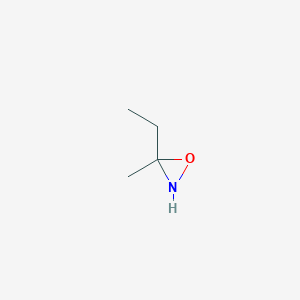
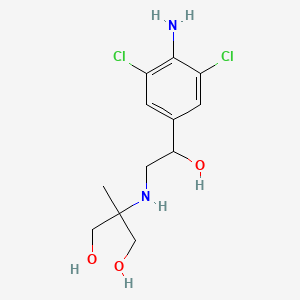

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

